REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[CH2:9]([NH:16][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=N1)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Name
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|
Quantity
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0.37 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N
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Name
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|
Quantity
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0.58 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting white suspension was concentrated
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Type
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CUSTOM
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Details
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to afford a white solid
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Type
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CUSTOM
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Details
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This material was purified via column chromatography on silica gel (gradient elution with 0-50% ethyl acetate-hexane)
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Name
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Type
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product
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Smiles
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C(C1=CC=CC=C1)NC1=NC(=NC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |